(E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one
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Overview
Description
(E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound characterized by its complex structure, which includes a chloropyridine moiety, a piperidine ring, and a phenylprop-2-en-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:
Formation of the Chloropyridine Intermediate: The starting material, 3-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable leaving group to introduce the piperidine ring.
Coupling with Piperidine: The chloropyridine intermediate is then reacted with piperidine under basic conditions to form the piperidinyl-pyridine derivative.
Formation of the Phenylprop-2-en-1-one Backbone: The final step involves the condensation of the piperidinyl-pyridine derivative with a phenylprop-2-en-1-one precursor under acidic or basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-en-1-one moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The double bond in the phenylprop-2-en-1-one backbone can be reduced to form saturated derivatives.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the pyridine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylprop-2-en-1-one moiety can yield benzoic acid derivatives, while reduction can produce phenylpropane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Research may focus on its activity against specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials with specific properties. For example, its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers or other advanced materials.
Mechanism of Action
The mechanism of action of (E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloropyridine moiety may bind to specific sites on proteins, while the piperidine ring and phenylprop-2-en-1-one backbone contribute to the overall binding affinity and specificity. This compound may modulate biological pathways by inhibiting or activating key enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-(4-chlorophenyl)piperidin-1-yl)-3-phenylprop-2-en-1-one: Similar structure but with a 4-chlorophenyl group instead of the 3-chloropyridinyl group.
(E)-1-(4-(3-chlorophenyl)piperidin-1-yl)-3-phenylprop-2-en-1-one: Similar structure but with a 3-chlorophenyl group instead of the 3-chloropyridinyl group.
Uniqueness
(E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is unique due to the presence of the 3-chloropyridinyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain biological targets or alter its reactivity in chemical reactions compared to similar compounds.
Properties
IUPAC Name |
(E)-1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-17-14-21-11-8-18(17)24-16-9-12-22(13-10-16)19(23)7-6-15-4-2-1-3-5-15/h1-8,11,14,16H,9-10,12-13H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXLEVCDRJFCGH-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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